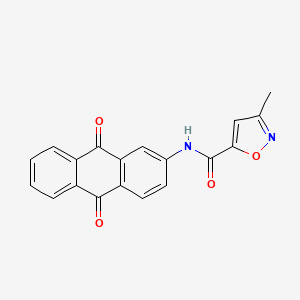

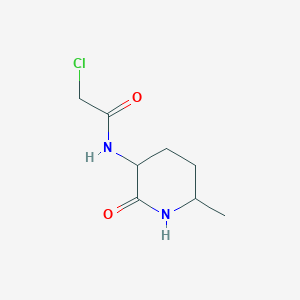

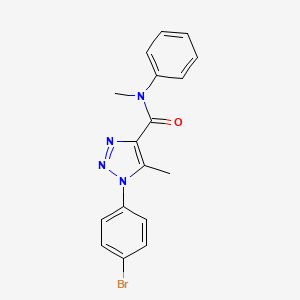

cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that includes a cyclopentyl group, a fluorobenzyl group, a thioether linkage, and an imidazole ring. These components are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazole ring, for instance, is a versatile moiety that can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group could increase its lipophilicity, affecting its solubility and permeability .科学的研究の応用

Synthesis and Chemical Reactions

Cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, due to its complex structure, participates in various chemical reactions, contributing to the synthesis of heterocyclic compounds. Research has demonstrated its role in the synthesis of γ-lactams through the addition and cyclization reactions involving thioureas and thioamides, highlighting its potential in creating fused thiazinone derivatives (Acheson & Wallis, 1982). Furthermore, its involvement in the synthesis of fluorophenyl thiophene methanone derivatives underscores its importance in material science and pharmaceutical applications, offering insights into the development of compounds with antibacterial, antifungal, and antioxidant properties (Nagaraju et al., 2018).

Catalysis and Organic Synthesis

The compound's utility extends to catalysis, where it contributes to efficient ruthenium(II)-based catalysts for C-N bond formation. This is crucial in organic synthesis, demonstrating its role in enhancing the efficiency of reactions under solvent-free conditions, thereby supporting sustainable chemical practices (Donthireddy et al., 2020). Additionally, it serves as a precursor in the microwave-assisted Fries rearrangement, leading to the synthesis of benzamide derivatives, further exemplifying its versatility in organic synthesis and the development of novel compounds (Moreno-Fuquen et al., 2019).

Pharmaceutical Research

In pharmaceutical research, the structure and reactivity of cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone contribute to the development of antimycobacterial agents, showcasing its potential in addressing infectious diseases (Miranda & Gundersen, 2009). Moreover, its application in synthesizing inhibitors for enzymes like CYP17 and CYP19 indicates its relevance in drug development, particularly in cancer and endocrine disorder therapies (Hartmann et al., 2004).

Material Science

The compound also finds applications in material science, particularly in the synthesis of polymeric thiophenes used in organic electronics, such as thin-film transistors and solar cells. This highlights its potential in contributing to advances in renewable energy technologies and electronic devices (Nagaraju et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cyclopentyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKANTZKZOBTCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

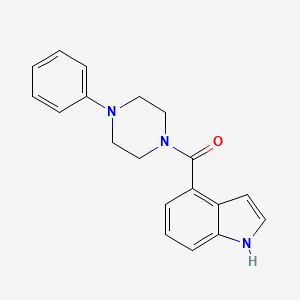

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)

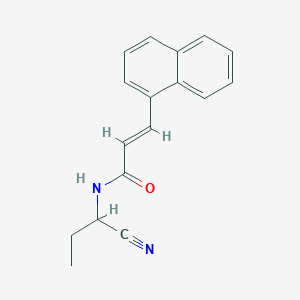

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)

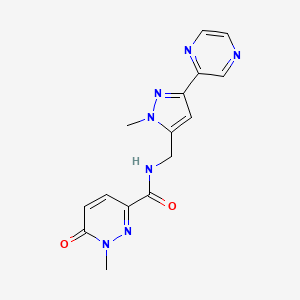

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)